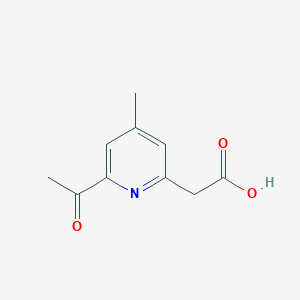
(6-Acetyl-4-methylpyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Acetyl-4-methylpyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 6th position, a methyl group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-methylpyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-acetyl-4-methylpyridine with sodium acetate in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out under reflux conditions for several hours to
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-(6-acetyl-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-3-8(5-10(13)14)11-9(4-6)7(2)12/h3-4H,5H2,1-2H3,(H,13,14) |
Clave InChI |
SMQCWKBBIYCKOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(=O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


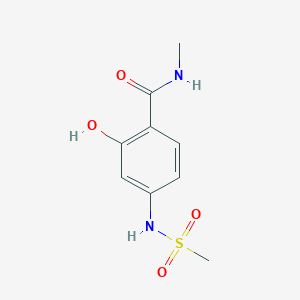
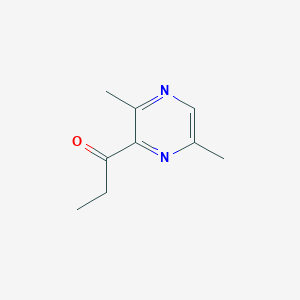
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
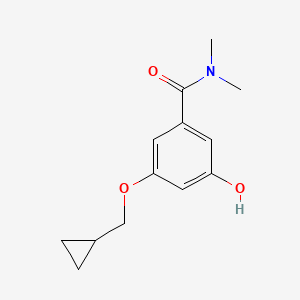
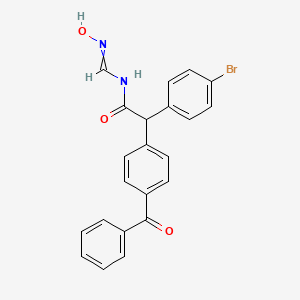

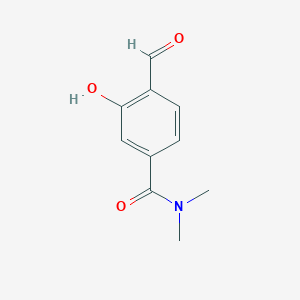


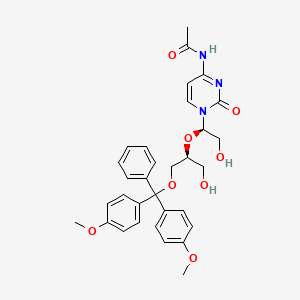
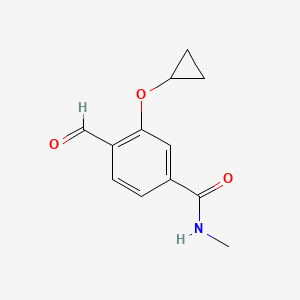
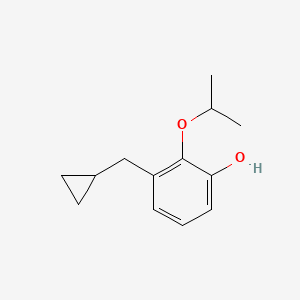
![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
